Lipophilicity (XLogP3) and Polarity-Weight Balance vs. 6-Cyclopropylamino Analog
The target compound exhibits an XLogP3 value of 0.9, representing a 0.9–1.2 log unit increase in lipophilicity relative to the 6-cyclopropylamino analog, which has an XLogP of -0.3 . The molecular weight is 195.26 g/mol, which is 44 g/mol higher than the cyclopropylamino derivative (151.17 g/mol) . The topological polar surface area (TPSA) of 44.7 Ų is 16% lower than that of the comparator (53.5 Ų), further reducing polarity .
| Evidence Dimension | Lipophilicity–Polarity Balance (XLogP3, TPSA, MW) |
|---|---|
| Target Compound Data | XLogP3 = 0.9, TPSA = 44.7 Ų, MW = 195.26 g/mol |
| Comparator Or Baseline | 6-(Cyclopropylamino)pyridazin-3-ol (CAS 1927883-52-0): XLogP = −0.3, TPSA = 53.5 Ų, MW = 151.17 g/mol |
| Quantified Difference | ΔXLogP = +1.2; ΔTPSA = −8.8 Ų (−16%); ΔMW = +44 g/mol (+29%) |
| Conditions | Calculated values: XLogP3 via PubChem, TPSA via Chem960; values obtained from public databases. |
Why This Matters
Higher lipophilicity and lower polarity are critical for optimizing blood-brain barrier permeability or oral bioavailability in CNS drug discovery programs.
